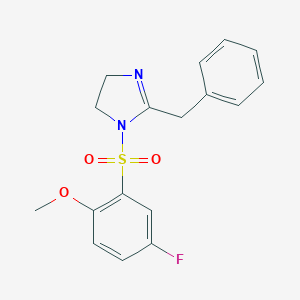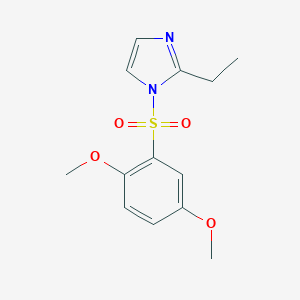
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an imidazole ring substituted with a 2-ethyl group and a sulfonyl group attached to a 2,5-dimethoxyphenyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the imidazole derivative in the presence of a base like triethylamine.
Attachment of the 2,5-Dimethoxyphenyl Group: This step involves the coupling of the 2,5-dimethoxyphenyl moiety to the sulfonyl group, often using Suzuki–Miyaura coupling reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted imidazole derivatives.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole can be compared with similar compounds like:
1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole: This compound has a benzimidazole ring instead of an imidazole ring, which can affect its chemical reactivity and biological activity.
1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
352444-74-7 |
|---|---|
Molecular Formula |
C13H16N2O4S |
Molecular Weight |
296.34g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C13H16N2O4S/c1-4-13-14-7-8-15(13)20(16,17)12-9-10(18-2)5-6-11(12)19-3/h5-9H,4H2,1-3H3 |
InChI Key |
IMSLDUZXRQTEII-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
solubility |
32.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B345158.png)
amine](/img/structure/B345159.png)
amine](/img/structure/B345161.png)

![2-Ethyl-1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B345171.png)
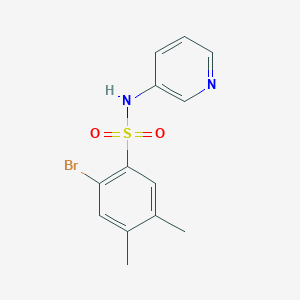
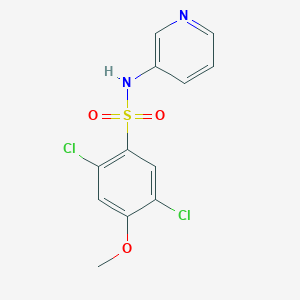
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345197.png)
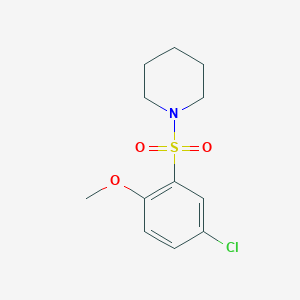

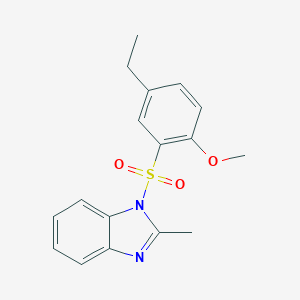
![2-benzyl-1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B345210.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345212.png)
